Scientific Field: Organic Chemistry
Summary of the Application: 3-Ethynylaniline is used in the synthesis of benzoxazine monomers.
Summary of the Application: 3-Ethynylaniline is used to synthesize succin (m -ethynyl)dianilide and sebaco (m -ethynyl)dianilide.
Scientific Field: Medicinal Chemistry
Summary of the Application: 3-Ethynylaniline is used as a reagent in the multi-step synthesis of erlotinib hydrochloride.
Scientific Field: Material Science
Summary of the Application: 3-Ethynylaniline is used in the preparation of alkyne-functionalized cellulose fibers.
Methods of Application: The method involves in situ chemical oxidation polymerization of 3-ethynylaniline with ammonium persulfate in the presence of cellulose fibers.
Results or Outcomes: The result is the generation of alkyne-functionalized cellulose fibers.
Scientific Field: Polymer Chemistry
Summary of the Application: 3-Ethynylaniline is used in the preparation of Poly (3-ethynylaniline) with pendant alkynyl groups.
Methods of Application: The method involves chemical oxidation polymerization of 3-ethynylaniline with ammonium persulfate in low-concentration hydrochloric acid solution at ice-bath temperature.
Results or Outcomes: The result is the generation of Poly (3-ethynylaniline) with pendant alkynyl groups.
3-Ethynylaniline, with the chemical formula and CAS number 54060-30-9, is an aromatic compound characterized by an ethynyl group attached to the meta position of an aniline structure. It is also known as 3-aminophenylacetylene and is recognized for its unique properties due to the presence of both the amino and ethynyl functional groups. This compound has a molecular weight of 117.15 g/mol and exists as a light yellow to brown solid at room temperature .
The structure of 3-ethynylaniline can be represented as follows:
3-Ethynylaniline is a flammable liquid (flash point 59 °C) and should be handled with care. It is also suspected to be harmful if inhaled or swallowed.
3-Ethynylaniline finds applications in several fields:
Studies on 3-ethynylaniline interactions highlight its reactivity with various functional groups. For instance, it can interact with electrophiles due to the nucleophilic nature of the amino group and participate in cycloaddition reactions with azides. These interactions are significant in developing new materials and pharmaceuticals.
Several compounds share structural similarities with 3-ethynylaniline. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Ethynylaniline | 5390-64-0 | Ethynyl group at para position; used in similar applications |
Phenylacetylene | 536-74-3 | Simple acetylene derivative; less complex structure |
2-Ethynylaniline | 5390-63-9 | Ethynyl group at ortho position; different reactivity profile |
N-Methyl-3-ethynylaniline | 54060-29-6 | Methyl substitution on amine; alters biological activity |
Uniqueness of 3-Ethynylaniline: The meta positioning of the ethynyl group relative to the amino group imparts unique electronic properties that differentiate it from its ortho and para counterparts. This positioning influences its reactivity patterns and biological activity, making it particularly interesting for synthetic chemists.
Flammable;Irritant